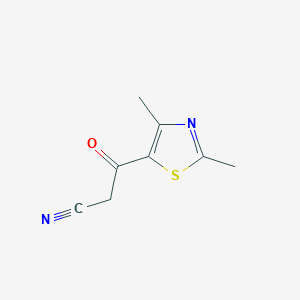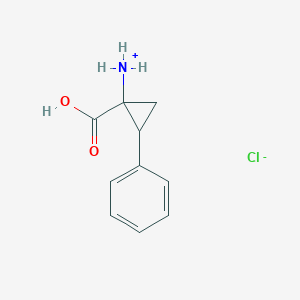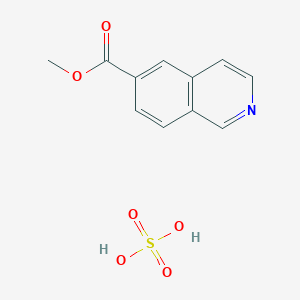![molecular formula C9H13IN4 B7953629 [(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide](/img/structure/B7953629.png)
[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique chemical structure, which includes a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-tert-butyl-6,7-difluoro-1,3-benzodiazole with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms in the benzodiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include boronic esters, reduced derivatives, and substituted benzodiazole compounds, which can be further utilized in various applications.
Scientific Research Applications
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s boronic acid group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid group.
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-4-yl)boronic acid: Similar structure but different substitution position.
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-3-yl)boronic acid: Another isomer with a different substitution pattern.
Uniqueness
The uniqueness of (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.HI/c1-13(9(10)11)12-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H/b12-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQESZFHVMOCI-RRAJOLSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N)N)N=CC1=CC=CC=C1.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](=C(N)N)/N=C/C1=CC=CC=C1.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Methoxymethyl)phenyl]amine sulfate (salt)](/img/structure/B7953550.png)
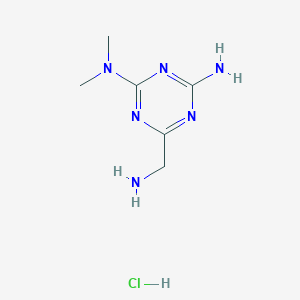
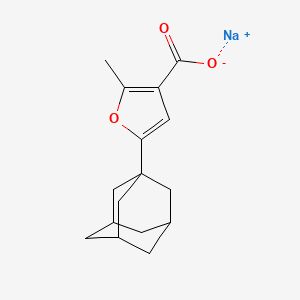
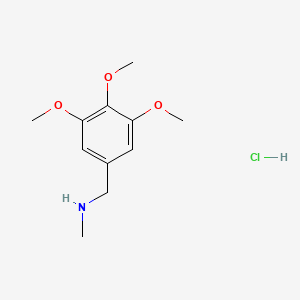
![Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate](/img/structure/B7953579.png)

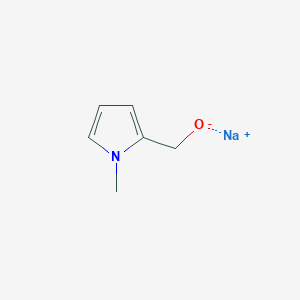
![Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate](/img/structure/B7953615.png)
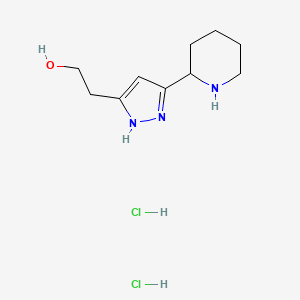
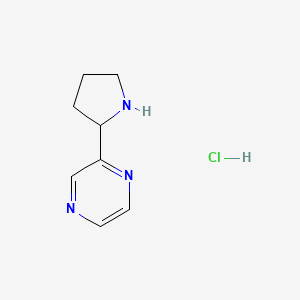
![N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7953634.png)
